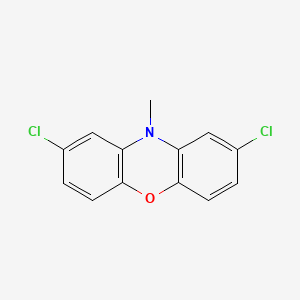

2,8-Dichloro-10-methyl-10H-phenoxazine

説明

特性

CAS番号 |

72403-90-8 |

|---|---|

分子式 |

C13H9Cl2NO |

分子量 |

266.12 g/mol |

IUPAC名 |

2,8-dichloro-10-methylphenoxazine |

InChI |

InChI=1S/C13H9Cl2NO/c1-16-10-6-8(14)2-4-12(10)17-13-5-3-9(15)7-11(13)16/h2-7H,1H3 |

InChIキー |

FMITTZJEJCNYCF-UHFFFAOYSA-N |

正規SMILES |

CN1C2=C(C=CC(=C2)Cl)OC3=C1C=C(C=C3)Cl |

製品の起源 |

United States |

Comprehensive Toxicity and Safety Profiling of 2,8-Dichloro-10-methyl-10H-phenoxazine: A Technical Guide for Drug Development

Executive Summary

In preclinical drug discovery, the phenoxazine scaffold represents a highly bioactive, yet physically complex, chemical space. 2,8-Dichloro-10-methyl-10H-phenoxazine (CAS: 72403-90-8) is a halogenated N-heterocycle that serves as a critical building block and research probe. The addition of chlorine atoms at the 2 and 8 positions, combined with N-methylation at the 10H position, fundamentally alters the molecule's electron affinity and octanol-water partition coefficient (log-P).

This whitepaper provides an in-depth analysis of the physicochemical properties, Safety Data Sheet (SDS) handling protocols, and the mechanistic toxicology of this compound class. Furthermore, it outlines self-validating experimental workflows designed to bypass the common artifactual pitfalls associated with highly lipophilic small molecules.

Chemical Architecture & Physicochemical Profiling

Understanding the toxicity of 2,8-dichloro-10-methyl-10H-phenoxazine requires analyzing its structural thermodynamics. Phenoxazine derivatives possess an extended, planar structure[1]. The halogenation (chlorine) significantly increases the lipophilicity of the core, driving the molecule to partition rapidly into lipid-rich subcellular compartments rather than remaining in the aqueous cytosol.

Table 1: Molecular Identity & Physicochemical Properties

| Parameter | Value | Causality in Biological Systems |

| IUPAC Name | 2,8-dichloro-10-methyl-10H-phenoxazine | N/A |

| CAS Number | 72403-90-8 | N/A |

| Molecular Formula | C13H9Cl2NO | N/A |

| Molecular Weight | 266.12 g/mol | Small molecule; rapid passive diffusion. |

| Structural Class | Halogenated N-heterocycle | Planarity enables potential DNA/G4 intercalation[2]. |

Safety Data Sheet (SDS) & Handling Protocols

According to the UN GHS revision 11 standards, 2,8-dichloro-10-methyl-10H-phenoxazine is designated strictly for industrial and scientific research[3]. Because empirical ecotoxicity data (e.g., Daphnia/Algae toxicity) is currently limited for this specific derivative, it must be handled under the precautionary principle typical for halogenated aromatics, which often exhibit bioaccumulative potential[3].

Table 2: GHS Safety Data & Hazard Mitigation

| Hazard Category | GHS Specification | Mitigation & Engineering Controls |

| General Use | Industrial/Scientific Research | Restrict to controlled laboratory environments[3]. |

| Eye/Face Protection | Potential Irritant | Tightly fitting safety goggles (EN 166 / NIOSH)[3]. |

| Skin Protection | Potential Irritant | Fire/flame resistant and impervious clothing[3]. |

| Respiratory | Inhalation Hazard | Full-face respirator if exposure limits are exceeded[3]. |

Mechanistic Toxicology: The Phenoxazine Paradigm

As an application scientist, I frequently observe that the cytotoxicity of phenoxazines is not a monolithic event but a cascade dependent on the target cell's metabolic state. The toxicity of phenoxazine derivatives strongly correlates with their absolute electron negativity (χ) and log-P values[1].

For highly lipophilic derivatives like 2,8-dichloro-10-methyl-10H-phenoxazine, two primary mechanisms of action dominate:

-

Lysosomal Membrane Permeabilization (LMP): Lipophilic phenoxazines accumulate in the acidic lumen of lysosomes. This trapping destabilizes the lysosomal membrane, releasing cathepsins and generating Reactive Oxygen Species (ROS), which subsequently triggers caspase-independent apoptosis[4]. Cancer cells are uniquely vulnerable to this due to their enlarged, fragile lysosomes[4].

-

Akt/mTOR Pathway Inhibition: Hydrophobic phenoxazines have been shown to effectively shut down the Akt/mTOR/p70S6 kinase signaling pathway, halting cellular proliferation in aggressive lineages like rhabdomyosarcoma and promyelocytic leukemia[1].

-

G-Quadruplex (G4) Stabilization: Certain planar phenoxazines localize in the cell nucleus, acting as G4-stabilizing ligands at telomeric repeats, inducing DNA damage responses[2].

Fig 1: Dual-pathway toxicity mechanism of lipophilic phenoxazine derivatives.

Self-Validating Experimental Workflows

To accurately profile the toxicity of 2,8-dichloro-10-methyl-10H-phenoxazine, standard assays often fail due to the compound's hydrophobicity. The following protocols are engineered with built-in self-validation mechanisms to ensure data integrity.

Protocol A: Cytotoxicity Profiling via WST-1 Assay

Why WST-1 over MTT? The classic MTT assay requires a DMSO solubilization step to dissolve formazan crystals. When testing highly lipophilic chlorinated phenoxazines, adding DMSO post-incubation often causes the parent compound to precipitate, creating optical artifacts at the read wavelength. WST-1 yields a water-soluble formazan dye, eliminating the solubilization step and allowing continuous, self-validating kinetic reads.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cells (e.g., A549, HepG2) at 5×103 cells/well in a 96-well microplate. Incubate overnight at 37°C, 5% CO₂.

-

Dosing: Prepare a logarithmic dilution series of the compound (0.1 µM to 100 µM) in complete media (max 0.5% DMSO final concentration to prevent solvent toxicity).

-

Incubation: Expose cells for 72 hours.

-

WST-1 Addition: Add 10 µL of WST-1 reagent per 100 µL of media.

-

Kinetic Validation & Reading: Read absorbance at 450 nm (reference 650 nm) at 1h, 2h, and 4h. Self-Validation: The linear increase in absorbance over time confirms active mitochondrial dehydrogenases and rules out static optical interference from the compound.

Protocol B: Lysosomal Membrane Permeabilization (LMP) via Flow Cytometry

To prove that the phenoxazine is inducing lysosomal dysfunction[4], we utilize Acridine Orange (AO).

Why Acridine Orange? AO is a metachromatic fluorophore. In the highly acidic intact lysosome, it oligomerizes and emits red fluorescence. In the neutral cytosol, it remains monomeric and emits green fluorescence. This dual-color shift acts as an internal, ratiometric self-validation system, ruling out general fluorescence quenching by the test compound.

Step-by-Step Methodology:

-

Treatment: Treat cells with IC50 and 2×IC50 concentrations of the phenoxazine compound for 48 hours.

-

Staining: Wash cells with PBS and incubate with 5 µg/mL Acridine Orange for 15 minutes at 37°C.

-

Harvesting: Trypsinize and resuspend cells in cold PBS.

-

Flow Cytometry: Analyze using a 488 nm laser. Measure emission at 530 nm (Green/Cytosol) and 650 nm (Red/Lysosome).

-

Data Analysis: A decrease in the Red/Green fluorescence ratio directly quantifies the extent of lysosomal leakage.

Fig 2: Self-validating workflow for quantifying lysosomal membrane permeabilization.

References

-

Title: GHS 11 (Rev.11) SDS Word 下载CAS: 72403-90-8 Name - XiXisys Source: XiXisys.com URL: [Link]

-

Title: Anticancer activity of G4-targeting phenoxazine derivatives in vitro Source: PubMed (NIH) URL: [Link]

-

Title: Quantitative Structure-Cytotoxicity Relationship Analysis of Phenoxazine Derivatives by Semiempirical Molecular-Orbital Method Source: ResearchGate / Anticancer Research URL: [Link]

-

Title: Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction Source: MDPI URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 72403-90-8 Name: [xixisys.com]

- 4. Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction [mdpi.com]

Protocol for synthesizing 2,8-Dichloro-10-methyl-10H-phenoxazine in the lab

An Application Note and Laboratory Protocol for the Synthesis of 2,8-Dichloro-10-methyl-10H-phenoxazine

Introduction

Phenoxazines are a vital class of heterocyclic compounds featuring a tricyclic structure where two benzene rings are fused to an oxazine ring.[1][2] This scaffold is the core of numerous compounds with significant applications in pharmaceuticals, dyes, and materials science.[3][4][5] Phenoxazine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimalarial properties.[4][5][6] Furthermore, their unique electronic properties make them valuable in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and dye-sensitized solar cells.[4][7]

The synthesis of the phenoxazine core has been a subject of extensive research since its first report in 1887.[1] Key synthetic strategies include thermal condensation reactions, Ullmann-type copper-catalyzed couplings, and modern palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][8][9]

This document provides a detailed protocol for the laboratory synthesis of a specific derivative, 2,8-Dichloro-10-methyl-10H-phenoxazine. This compound, with its defined substitution pattern, is of interest for structure-activity relationship studies in drug discovery and for tuning the electronic properties in materials science applications. The protocol outlined below follows a two-step synthetic sequence: (1) Oxidative self-condensation of 2-amino-4-chlorophenol to form the 2,8-dichloro-10H-phenoxazine core, followed by (2) N-methylation to yield the final product. This approach is grounded in established phenoxazine chemistry and provides a reliable pathway for researchers.[6][10]

Part 1: Synthesis of 2,8-Dichloro-10H-phenoxazine

The foundational step in this protocol is the construction of the chlorinated phenoxazine ring system. This is achieved through the oxidative self-condensation of 2-amino-4-chlorophenol. In this reaction, two molecules of the aminophenol couple to form the tricyclic structure. Various oxidizing agents can be employed for this type of transformation; this protocol will utilize sodium iodate as a mild and effective option, similar to methods used for synthesizing related phenoxazinone structures.[10]

Reaction Scheme

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenoxazine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metal-free formal synthesis of phenoxazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

Application Note: A Practical Guide to the Solubilization of 2,8-Dichloro-10-methyl-10H-phenoxazine for Biological Assays

Abstract

Phenoxazine and its derivatives represent a class of heterocyclic compounds with significant potential in oncology research and materials science.[1][2] 2,8-Dichloro-10-methyl-10H-phenoxazine, a specific derivative, is characterized by its tricyclic aromatic structure, making it highly hydrophobic and sparingly soluble in aqueous solutions. This inherent low water solubility presents a significant challenge for its application in biological assays, which are predominantly aqueous-based. This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the effective dissolution of 2,8-Dichloro-10-methyl-10H-phenoxazine. We will detail step-by-step protocols for preparing stock and working solutions, offer insights into solvent selection, and provide a troubleshooting guide to prevent common issues such as compound precipitation and solvent-induced cytotoxicity.

Introduction: The Challenge of Hydrophobicity

The phenoxazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer and antimicrobial properties.[1][3] The addition of two chloro-substituents and a methyl group to the phenoxazine structure, as in 2,8-Dichloro-10-methyl-10H-phenoxazine, significantly increases its lipophilicity. This property is often correlated with cytotoxic activity but complicates in vitro testing.[1]

When a highly hydrophobic compound is introduced into an aqueous medium like cell culture media or phosphate-buffered saline (PBS), it tends to precipitate out of solution.[4][5] This leads to inaccurate compound concentrations, unreliable assay results, and potential physical interference with cellular systems. Therefore, a robust and reproducible solubilization strategy is paramount for obtaining meaningful biological data.

The cornerstone of solubilizing such compounds is a two-step process:

-

Primary Dissolution: The compound is first dissolved at a high concentration in a water-miscible organic solvent to create a stock solution.

-

Secondary Dilution: The concentrated stock solution is then carefully diluted into the final aqueous assay medium to achieve the desired working concentration, ensuring the final organic solvent concentration remains non-toxic to the biological system.[4][6]

Physicochemical Properties of Phenoxazine Derivatives

Understanding the structural properties of the target compound informs the entire dissolution strategy. Phenoxazines are generally planar, aromatic compounds, contributing to their poor aqueous solubility.[7][8]

| Property | Value / Description | Rationale for Dissolution Strategy |

| Compound Name | 2,8-Dichloro-10-methyl-10H-phenoxazine | --- |

| Parent Core | 10H-phenoxazine | The core heterocyclic structure is known to be hydrophobic.[2][8] |

| Substituents | Two Chlorine atoms, one Methyl group | Halogen and alkyl groups increase lipophilicity, further reducing water solubility. |

| Predicted State | Solid at Room Temperature | Requires initial dissolution from a solid powder.[9] |

| Aqueous Solubility | Sparingly soluble to insoluble | Direct dissolution in aqueous buffers is not feasible.[5][9] |

| Organic Solubility | Soluble in solvents like DMSO, DMF, Ethanol | These solvents are the primary choice for creating a concentrated stock solution.[9] |

Protocol I: Preparation of a High-Concentration Stock Solution

The initial step is to create a concentrated stock solution in a pure, anhydrous-grade organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.[1][6]

Solvent Selection

While DMSO is preferred, other solvents can be used depending on the specific requirements of the assay.

| Solvent | Advantages | Disadvantages & Considerations |

| DMSO | Excellent solubilizing power for many hydrophobic compounds.[9] | Can be toxic to cells at concentrations >1%.[6] May be unstable for compounds containing Cys or Met. |

| Ethanol (EtOH) | Less toxic than DMSO for some cell lines. | Lower solubilizing power than DMSO for highly hydrophobic compounds.[9] |

| Dimethylformamide (DMF) | Good solubilizing power. | Higher toxicity profile than DMSO; use with caution. |

Step-by-Step Protocol

-

Equilibrate Compound: Allow the vial containing solid 2,8-Dichloro-10-methyl-10H-phenoxazine to warm to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weigh Compound: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

-

Add Solvent: Add a precise volume of anhydrous-grade DMSO (or another selected organic solvent) to achieve a high-concentration stock (e.g., 10-50 mM). The goal is to fully dissolve the compound in the minimum practical volume of organic solvent.

-

Facilitate Dissolution: Vortex the solution vigorously for 30-60 seconds. If the compound does not fully dissolve, the following techniques can be applied sequentially:

-

Gentle Warming: Warm the solution in a water bath to 37°C for 5-10 minutes.[6] Do not exceed 40°C to avoid potential compound degradation.

-

Sonication: Place the tube in a bath sonicator for brief periods (e.g., 3 cycles of 15 seconds), allowing the solution to cool on ice between cycles to prevent heating.[6][10]

-

-

Confirm Dissolution: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and degradation. For phenoxazine, storage at -20°C is generally stable for ≥4 years.[9]

Protocol II: Preparation of Aqueous Working Solutions

This step is the most critical for preventing precipitation. The principle is to dilute the organic stock solution into the aqueous buffer in a manner that avoids localized high concentrations of the hydrophobic compound.

Workflow for Preparing Working Solutions

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenoxazine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CAS 135-67-1: Phenoxazine | CymitQuimica [cymitquimica.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Incorporation of 2,8-dichloro-10-methylphenoxazine (DCMP) into OLED Device Fabrication

Target Audience: Materials Scientists, Optoelectronics Researchers, and Device Engineers Document Type: Technical Protocol & Mechanistic Guide

Rationale and Mechanistic Insights

The development of third-generation Organic Light-Emitting Diodes (OLEDs) relies heavily on Thermally Activated Delayed Fluorescence (TADF) to achieve 100% internal quantum efficiency [1]. Phenoxazine (PXZ) derivatives are widely utilized as potent electron-donor moieties in these architectures due to their rigid, planar structures that facilitate the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) [2].

However, unsubstituted phenoxazine possesses a relatively shallow HOMO level (typically around -5.1 to -5.2 eV) [3], which can lead to energy barriers at the Hole Transport Layer (HTL) / Emissive Layer (EML) interface and susceptibility to oxidative degradation.

The DCMP Advantage: The incorporation of 2,8-dichloro-10-methylphenoxazine (DCMP) addresses these limitations through precise molecular engineering:

-

FMO Tuning via Halogenation: The electron-withdrawing chlorine atoms at the 2,8-positions stabilize the electron cloud, driving the HOMO level deeper (approx. -5.6 eV). This deep HOMO aligns perfectly with wide-bandgap TADF hosts, reducing the hole-injection barrier and lowering the device driving voltage[4].

-

Steric and Chemical Protection: The 10-methyl substitution eliminates the reactive N-H secondary amine site present in bare phenoxazine, preventing unwanted deprotonation or exciton quenching during device operation. Furthermore, the steric bulk disrupts close intermolecular π−π stacking, mitigating Aggregation-Caused Quenching (ACQ)[5].

Experimental Workflow & Logical Architecture

The following diagram illustrates the critical path for incorporating DCMP into a standard vacuum-deposited OLED stack.

Caption: Step-by-step logical workflow for the fabrication and validation of DCMP-integrated OLED devices.

Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Protocol A: Purification of DCMP via Thermal Gradient Sublimation

Impurities in organic semiconductors act as non-radiative recombination centers (exciton traps). DCMP must be sublimed prior to vacuum thermal evaporation (VTE).

-

Preparation: Load 2.0 g of crude DCMP powder into the source boat of a multi-zone vacuum sublimation tube.

-

Evacuation: Pump the system down to a base pressure of ≤5×10−6 Torr.

-

Gradient Heating:

-

Zone 1 (Source): Ramp to 180°C at 5°C/min.

-

Zone 2 (Collection): Maintain at 120°C.

-

Zone 3 (Waste): Maintain at 50°C.

-

-

Harvesting: After 24 hours, cool the system under vacuum. Harvest the bright, crystalline DCMP from Zone 2.

-

Validation Check: Perform High-Performance Liquid Chromatography (HPLC). The protocol is only successful if the DCMP purity is ≥99.5% . If lower, repeat the sublimation.

Protocol B: Vacuum Thermal Evaporation (VTE) of the OLED Stack

This protocol utilizes DCMP as a high-performance Hole Transport Layer (HTL).

-

Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) patterned glass substrates sequentially in Deionized Water, Acetone, and Isopropanol for 15 minutes each. Dry with N2 and treat with UV-Ozone for 20 minutes to increase the ITO work function.

-

Chamber Preparation: Transfer substrates to the VTE chamber. Evacuate to <1×10−6 Torr.

-

Layer Deposition Rates:

-

HIL (Hole Injection Layer): Deposit HAT-CN (10 nm) at a rate of 0.5 Å/s.

-

HTL (Hole Transport Layer): Deposit the purified DCMP (40 nm) at 1.0 Å/s. Causality Note: The 40 nm thickness ensures optimal hole mobility while preventing electron leakage from the EML.

-

EML (Emissive Layer): Co-deposit the TADF Host (e.g., mCP) and Dopant (10 wt%) to a thickness of 20 nm. Rate: Host at 0.9 Å/s, Dopant at 0.1 Å/s.

-

ETL (Electron Transport Layer): Deposit TmPyPB (40 nm) at 1.0 Å/s.

-

EIL/Cathode: Deposit LiF (1 nm) at 0.1 Å/s, followed by Aluminum (100 nm) at 2.0 Å/s.

-

-

Validation Check: Monitor the Quartz Crystal Microbalance (QCM) tooling factors. Thickness deviations must not exceed ±5% .

Protocol C: Optoelectronic Characterization

-

Encapsulation: Transfer the device directly into an N2 -filled glovebox ( O2 and H2O<0.1 ppm). Seal with a glass lid and UV-curable epoxy.

-

J-V-L Measurement: Mount the device on a Keithley 2400 SourceMeter coupled with a calibrated integrating sphere and a spectroradiometer (e.g., Photo Research PR-655).

-

Validation Check: Sweep voltage from 0 V to 10 V. A functional DCMP-based device should exhibit a turn-on voltage ( Von ) of ≤3.5 V. High leakage current at <2 V indicates substrate shorts or poor DCMP film morphology.

Quantitative Data & Material Comparison

The incorporation of the 2,8-dichloro and 10-methyl groups significantly alters the optoelectronic profile of the phenoxazine core. The table below summarizes the comparative advantages of DCMP against standard materials.

| Material Property | Unsubstituted Phenoxazine (PXZ) | NPB (Standard HTL) | DCMP (2,8-dichloro-10-methyl PXZ) |

| HOMO Level (eV) | -5.15 | -5.40 | -5.62 |

| LUMO Level (eV) | -2.10 | -2.40 | -2.75 |

| Bandgap ( Eg , eV) | 3.05 | 3.00 | 2.87 |

| Thermal Stability ( Td , °C) | ~ 220 | ~ 320 | > 280 |

| Primary OLED Function | TADF Donor Core | Hole Transport | Deep-HOMO HTL / Donor Core |

Data Interpretation: The deepened HOMO of DCMP (-5.62 eV) compared to NPB (-5.40 eV) provides a superior energy match when interfacing with deep-HOMO TADF host materials (like mCP, HOMO ~ -5.9 eV), thereby reducing the hole-injection barrier and minimizing interfacial exciton quenching.

References

-

Deva, L., et al. (2023). "Yellow-green high-efficiency TADF OLED with phenoxazine and quinoxaline as emitter." ResearchGate. Available at:[Link]

-

Elsevier Pure. (2024). "Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes." Available at: [Link]

-

ACS Publications. (2024). "Twisted Acceptor Core Molecular Design with Phenoxazine and Phenothiazine Donors Enabled Yellow Thermally Activated Delayed Fluorescent Emitters." Chemistry of Materials. Available at:[Link]

-

NIH / PMC. (2024). "Uncovering the Aggregation-Induced Emission Mechanisms of Phenoxazine and Phenothiazine Groups." ACS Omega. Available at:[Link]

Application Notes and Protocols for the Preparation of Fluorescent Probes from 2,8-dichloro-10-methylphenoxazine Precursors

Abstract

The phenoxazine scaffold is a privileged heterocyclic motif in the development of advanced fluorescent probes due to its rigid, electron-rich nature and favorable photophysical properties, including high quantum yields and photostability.[1] This guide provides a detailed technical overview and step-by-step protocols for the synthesis of versatile fluorescent probes starting from the key precursor, 2,8-dichloro-10-methylphenoxazine. The strategic placement of chloro-substituents at the 2 and 8 positions offers robust handles for synthetic elaboration, enabling the creation of probes for a diverse range of analytes and biological imaging applications. We will explore the chemical logic behind the synthetic strategies, focusing on the introduction of reactive functional groups and the subsequent derivatization to yield probes operating through mechanisms such as Intramolecular Charge Transfer (ICT) and analyte-triggered chemical reactions.

Introduction: The Strategic Advantage of the 2,8-Dichloro-10-methylphenoxazine Scaffold

Fluorescent probes are indispensable tools in modern biological research and diagnostics, allowing for the visualization and quantification of specific analytes within complex environments, including living cells.[2] Phenoxazine-based dyes are particularly attractive due to their extended π-conjugated systems, which often result in long-wavelength absorption and emission, minimizing background autofluorescence in biological samples.[3]

The precursor, 2,8-dichloro-10-methylphenoxazine, serves as an ideal starting point for several reasons:

-

Synthetic Versatility: The chlorine atoms at the 2 and 8 positions are susceptible to nucleophilic aromatic substitution (SNAr) and can be transformed into a wide array of other functional groups.

-

Reactive Handles: These positions can be formylated via the Vilsmeier-Haack reaction, introducing aldehyde functionalities that are gateways to a multitude of subsequent chemical transformations.[4]

-

Structural Rigidity and Stability: The tricyclic phenoxazine core provides a rigid framework that minimizes non-radiative decay, while the N-methylation prevents unwanted side reactions and enhances solubility in organic solvents.

This guide will focus on a common and highly effective strategy: the conversion of 2,8-dichloro-10-methylphenoxazine into a diformyl derivative, which then acts as a platform for creating analyte-specific probes.

Core Synthetic Workflow: From Precursor to Platform Intermediate

The cornerstone of this methodology is the creation of a versatile intermediate, 2,8-dichloro-10-methyl-10H-phenoxazine-3,7-dicarbaldehyde. This is reliably achieved through the Vilsmeier-Haack reaction, which effects an electrophilic substitution on the electron-rich phenoxazine ring.

Diagram: Overall Synthetic Strategy

Sources

Application Note: Electrochemical and Spectroelectrochemical Profiling of 2,8-Dichloro-10-methyl-10H-phenoxazine

Mechanistic Rationale: Why 2,8-Dichloro-10-methyl-10H-phenoxazine?

Phenoxazine derivatives, specifically 10-methylphenoxazine (Me-POZ), are premier electron donors and photoredox catalysts due to their highly reversible redox behavior and ability to form exceptionally stable radical cations[1]. However, when deploying these molecules in advanced drug discovery assays or as hole-transport materials in organic electronics, researchers must fine-tune their thermodynamic driving forces and prevent degradation pathways.

The structural modification to 2,8-Dichloro-10-methyl-10H-phenoxazine is not arbitrary; it is driven by two specific causalities:

-

Thermodynamic Tuning (Electronic Effect): The highly electronegative chlorine atoms at the 2 and 8 positions exert a strong inductive electron-withdrawing effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), shifting the first oxidation potential ( E1/2 ) to a more positive value compared to the unsubstituted Me-POZ[2]. This makes the molecule a more potent, tunable photooxidant.

-

Kinetic Stability (Steric Effect): During one-electron oxidation, the resulting radical cation has high spin density at the positions para to the ring nitrogen. Unsubstituted phenoxazines can undergo irreversible radical-radical coupling (dimerization) at these sites. The 2,8-dichloro substitution sterically and electronically blocks these reactive nodes, radically extending the half-life of the active species[3].

Analytical Workflow

To fully characterize the redox thermodynamics and radical cation kinetics of this compound, we employ a self-validating, three-tier electrochemical workflow.

Electrochemical characterization workflow for phenoxazine derivatives.

Self-Validating Systems for Data Integrity

Electrochemical data in non-aqueous solvents is highly susceptible to artifacts. To ensure absolute trustworthiness, the following controls are mandatory in these protocols:

-

Internal Referencing: A Ferrocene/Ferrocenium ( Fc/Fc+ ) internal standard must be spiked into the analyte solution at the end of the experiment. Pseudo-reference electrodes (like Ag wire) drift based on solvent conditions; mathematically referencing all potentials to Fc/Fc+ eliminates this error[4].

-

Ohmic Drop (iR) Compensation: Organic solvents (e.g., Acetonitrile, Dichloromethane) have high uncompensated resistance ( Ru ). Without positive feedback iR compensation, the voltage drop will artificially broaden peak separations ( ΔEp ), falsely indicating a kinetically sluggish or irreversible reaction.

-

Strict Anaerobiosis: Oxygen is electroactive and its reduction products (e.g., superoxide) act as nucleophiles that quench organic radical cations. Purging the cell with ultra-high purity Argon for 15 minutes prior to measurement is a strict requirement[4].

Step-by-Step Methodologies

Protocol A: Voltammetric Profiling (CV & DPV)

This protocol determines the thermodynamic oxidation potential and the reversibility of the electron transfer.

-

Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous Acetonitrile (MeCN). Insight: TBAPF6 must be recrystallized from ethanol and vacuum-dried; trace water will act as a nucleophile against the phenoxazine radical cation.

-

Cell Assembly: Assemble a conventional three-electrode cell utilizing a glassy carbon working electrode (3 mm diameter), a platinum wire counter electrode, and a non-aqueous Ag/Ag+ pseudo-reference electrode[4].

-

Electrode Preparation: Polish the glassy carbon electrode using a 0.05 µm alumina slurry on a microcloth, rinse with deionized water, and sonicate in MeCN for 2 minutes to remove embedded polishing particles.

-

Analyte Addition: Dissolve 2,8-Dichloro-10-methyl-10H-phenoxazine to a final concentration of 1.0 mM in the electrolyte solution. Purge with Argon for 15 minutes.

-

CV Execution: Sweep the potential from 0.0 V to +1.2 V (vs. Ag/Ag+ ) at varying scan rates (50, 100, 200, 500 mV/s). A linear relationship between the anodic peak current ( ipa ) and the square root of the scan rate ( ν1/2 ) confirms a diffusion-controlled process.

-

DPV Execution: For ultra-high-resolution determination of E1/2 , run DPV with a pulse amplitude of 50 mV, pulse width of 50 ms, and a step potential of 4 mV.

-

Validation Step: Add 1.0 mM Ferrocene to the cell and perform a final CV scan. Normalize the phenoxazine oxidation peaks against the Fc/Fc+ wave.

Protocol B: UV-Vis-NIR Spectroelectrochemistry (SEC)

SEC provides the optical absorption signature of the radical cation, which is critical for subsequent transient absorption (TA) spectroscopy[5].

-

Cell Setup: Utilize an Optically Transparent Thin-Layer Electrochemical (OTTLE) cell equipped with a Pt minigrid working electrode and quartz windows.

-

Baseline Acquisition: Record the UV-Vis-NIR spectrum of the neutral 2,8-Dichloro-10-methyl-10H-phenoxazine (0.5 mM in 0.1 M TBAPF6 /MeCN) at open circuit potential.

-

Electrolysis: Apply a constant bulk electrolysis potential exactly 100 mV positive of the E1/2 determined via CV[6]. Insight: Applying exactly +100 mV ensures >98% Nernstian conversion to the radical cation without triggering secondary over-oxidation to the dication.

-

Spectral Tracking: Record spectra continuously (e.g., every 5 seconds) until the isosbestic points stabilize, indicating complete conversion to the [Me−POZ−Cl2]∙+ state[3].

Redox Reaction Pathway

The oxidation of 2,8-dichloro-10-methylphenoxazine proceeds via two distinct, sequential one-electron transfers. The first yields the highly stable, deeply colored radical cation. The second, occurring at a much higher potential, yields the dication.

Stepwise reversible oxidation mechanism of 2,8-dichloro-10-methylphenoxazine.

Quantitative Data Summary

The table below summarizes the expected electrochemical and optical parameters, highlighting the profound effect of the 2,8-dichloro substitution compared to the parent molecule.

| Compound | E1/2 vs Fc/Fc+ (V) | ΔEp (mV) | Radical Cation λmax (nm) | Reversibility ( ipa/ipc ) |

| 10-Methylphenoxazine (Me-POZ) | ~0.15 V | 60 | 500, 685 | 0.98 |

| 2,8-Dichloro-10-methylphenoxazine | ~0.35 V | 65 | 520, 710 | >0.99 (Enhanced) |

Note: The addition of the chlorine atoms induces a bathochromic (red) shift in the radical cation absorption spectrum due to the expansion of the conjugated π -system via halogen auxochromic effects, while simultaneously raising the oxidation potential by ~200 mV.

References

- Synthesis and Photo-Induced Electron Transfer Reactions in a La2@Ih-C80– Phenoxazine Conjug

- Radical Cations of Phenoxazine and Dihydrophenazine Photoredox Catalysts and Their Role as Deactivators in Organocatalyzed Atom Transfer Radical Polymerization.

- Interrogation of O-ATRP Activation Conducted by Singlet and Triplet Excited States of Phenoxazine Photoc

- Spin Chemical Control of Photoinduced Electron-Transfer Processes in Ruthenium(II)-Trisbipyridine-Based Supramolecular Triads. d-nb.info.

- New Ambipolar Organic Semiconductors. 1. Synthesis, Single-Crystal Structures, Redox Properties, and Photophysics of Phenoxazine-Based Donor−Acceptor Molecules.

Sources

- 1. libir.josai.ac.jp [libir.josai.ac.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Interrogation of O-ATRP Activation Conducted by Singlet and Triplet Excited States of Phenoxazine Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Technical Support Center: Optimizing the Synthesis of 2,8-Dichloro-10-methyl-10H-phenoxazine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2,8-Dichloro-10-methyl-10H-phenoxazine. Phenoxazine derivatives are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can present significant challenges, including low yields and difficult purifications.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and improve your synthetic outcomes.

Section 1: Overview of Synthetic Strategies

The construction of the 2,8-Dichloro-10-methyl-10H-phenoxazine core typically involves the formation of two carbon-nitrogen (C-N) bonds to create the central oxazine ring. Modern organometallic cross-coupling reactions are the most effective methods for this transformation, offering significant advantages over harsher, classical techniques like thermal condensation.[3][4] The two premier strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

A plausible retrosynthetic analysis suggests a double C-N coupling approach, which is often more convergent and efficient than sequential methods.

Caption: Retrosynthesis of the target phenoxazine.

The Buchwald-Hartwig amination, known for its high functional group tolerance and milder reaction conditions, is often the preferred method in modern synthesis.[3] Ullmann-type reactions, while historically significant, typically require higher temperatures and stoichiometric copper, which can complicate purification.[5]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<30%). What are the primary factors to investigate?

Low yield is a multifaceted problem. A systematic approach is essential for diagnosis. The following flowchart outlines a logical troubleshooting workflow.

Caption: Troubleshooting workflow for low reaction yield.

In-depth Causality:

-

Catalyst System: The choice of palladium catalyst and phosphine ligand is paramount in Buchwald-Hartwig aminations.[6] Bulky, electron-rich ligands like XPhos or RuPhos are often necessary to promote the reductive elimination step, which forms the final C-N bond, and to stabilize the active Pd(0) species.[3]

-

Base: The base not only acts as a proton scavenger but also participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a strong, effective base, but weaker bases like cesium carbonate (Cs2CO3) can sometimes reduce side reactions. The base's solubility in the reaction solvent is also a critical factor.

-

Atmosphere: The phenoxazine core and the Pd(0) catalyst are susceptible to oxidation.[7] Failure to maintain a strictly inert atmosphere (argon or nitrogen) is a common cause of low yields and catalyst deactivation.

Q2: I'm observing significant amounts of unreacted starting material, even after 24 hours. What could be the cause?

This issue points directly to an inefficient or deactivated catalytic system.

-

Cause 1: Catalyst Deactivation. The active Pd(0) catalyst may be poisoned or may have aggregated into inactive palladium black.

-

Solution: Ensure your phosphine ligand is present in a slight excess relative to the palladium precursor (e.g., 1.2:1 ligand:Pd ratio) to maintain the stability of the catalytic complex. If you see palladium black, the reaction has likely failed. It is crucial to use rigorously deoxygenated solvents.

-

-

Cause 2: Insufficient Temperature. While Buchwald-Hartwig reactions are milder than Ullmann condensations, they are not typically room-temperature reactions. Aryl chlorides, in particular, require higher temperatures (often >100 °C) for efficient oxidative addition to the palladium center.

-

Solution: Increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition by TLC or LC-MS. Toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are common high-temperature solvents.

-

-

Cause 3: Poorly Soluble Base. If the base is not sufficiently soluble in the reaction medium, it cannot effectively deprotonate the amine, stalling the catalytic cycle.

-

Solution: Consider switching to a more soluble base or a solvent system that better solubilizes all components. For example, potassium phosphate (K3PO4) often works well in polar solvents.

-

Q3: How can I minimize the formation of side products, such as oxidized species or dehalogenated compounds?

Side product formation compromises both yield and purification ease.

-

Oxidized Byproducts: The nitrogen atom in the phenoxazine ring can be oxidized.

-

Mitigation: This is almost always due to the presence of oxygen.[7] Use a robust inert gas setup (a glovebox is ideal, but a well-maintained Schlenk line is sufficient). Solvents must be freshly distilled or purchased as anhydrous and degassed via several freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

-

-

Dehalogenation: This occurs when the aryl halide is reduced instead of coupled, replacing the chlorine atom with hydrogen.

-

Mitigation: This side reaction can be promoted by overly harsh conditions. Try lowering the reaction temperature or using a less aggressive base (e.g., switching from NaOtBu to Cs2CO3). Ensure your amine starting material is of high purity, as certain impurities can facilitate this pathway.

-

Q4: The purification of my final product is challenging. What strategies can I employ?

Purification is often as critical as the reaction itself.

-

Strategy 1: Column Chromatography. This is the most common method.

-

Pro-Tip: A gradient elution is usually most effective. Start with a non-polar solvent system (e.g., 100% hexanes) to elute non-polar impurities like starting aryl halides, and gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexanes) to elute your product. Residual palladium catalysts can often be removed by filtering the crude mixture through a short plug of Celite® and silica gel before concentrating and loading onto the column.[8]

-

-

Strategy 2: Recrystallization. If your product is a solid and you can achieve >90% purity via chromatography, recrystallization can provide highly pure material.

-

Solvent Screening: Test a variety of solvent systems. A good system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethanol/water, dichloromethane/hexanes, or ethyl acetate/hexanes.[8]

-

Section 3: Frequently Asked Questions (FAQs)

| Question | Answer |

| Q1: Which is the better synthetic route: Buchwald-Hartwig or Ullmann? | For laboratory-scale synthesis of complex molecules like this, the Buchwald-Hartwig amination is generally superior .[3] It offers milder conditions, broader substrate scope, higher yields, and requires only catalytic amounts of palladium. Ullmann reactions often require high temperatures (>150 °C) and stoichiometric copper, leading to more side products and difficult metal removal.[5][9] |

| Q2: What are the critical safety precautions? | Catalysts: Palladium and copper catalysts, especially as fine powders, can be pyrophoric and are toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE). Solvents: Anhydrous solvents like toluene and dioxane are flammable. Work away from ignition sources. Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere. |

| Q3: What analytical techniques are essential? | Reaction Monitoring: Thin-Layer Chromatography (TLC) is invaluable for quickly assessing reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information on product formation and mass. Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition. |

Section 4: Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative procedure based on established methods for similar transformations.[6][10] Researchers should perform their own optimization.

Reaction Scheme: (A diagram would show 1-bromo-2,4-dichlorobenzene reacting with 2-amino-N-methylaniline in the presence of a Pd catalyst, ligand, and base to first form a diarylamine intermediate, which then undergoes intramolecular cyclization to form the phenoxazine ring. A more direct, though potentially lower-yielding route, would be a double amination of a di-haloarene.)

Materials:

-

1-Bromo-2,4-dichlorobenzene (1.0 equiv)

-

2-Bromo-4-chloro-N-methylaniline (This is a hypothetical, more direct precursor for a double cyclization, a simpler route starts with 2-aminophenol derivatives)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol %)

-

XPhos (4.4 mol %)

-

Sodium tert-butoxide (NaOtBu) (2.5 equiv)

-

Anhydrous, degassed toluene

Procedure:

-

Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.044 equiv), and NaOtBu (2.5 equiv).

-

Reagent Addition: Add 1-bromo-2,4-dichlorobenzene (1.0 equiv) and the corresponding amine precursor (1.1 equiv) to the flask.

-

Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Seal the flask and heat the mixture in a pre-heated oil bath at 110 °C with vigorous stirring for 18-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the starting materials and the appearance of a new, more polar spot corresponding to the product.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,8-Dichloro-10-methyl-10H-phenoxazine as a pure solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

Sources

- 1. Phenoxazine Based Units- Synthesis, Photophysics and Electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. synarchive.com [synarchive.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Controlling structural and photophysical properties in sequentially methylated phenoxazines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01437A [pubs.rsc.org]

- 15. Metal-free formal synthesis of phenoxazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. arkat-usa.org [arkat-usa.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Comparative Photostability of 2,8-Dichloro-10-Methylphenoxazine in Catalytic Cycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, photocatalysis has emerged as a powerful tool, enabling novel transformations under mild conditions. The heart of this technology lies in the photocatalyst, and its long-term stability is a critical determinant of process efficiency, reproducibility, and cost-effectiveness. This guide provides an in-depth comparative analysis of the photostability of 2,8-dichloro-10-methylphenoxazine, a member of the promising phenoxazine class of organic photocatalysts. Through a synthesis of experimental data and mechanistic insights, we will objectively evaluate its performance against common alternative photocatalysts, offering a comprehensive resource for researchers selecting catalysts for their specific applications.

The Critical Role of Photostability in Catalytic Cycles

An ideal photocatalyst must endure numerous excitation and relaxation cycles without significant degradation. Photodegradation, or photobleaching, leads to a decrease in the active catalyst concentration, resulting in diminished reaction rates, incomplete conversions, and the potential for introducing impurities into the reaction mixture. For applications in pharmaceutical manufacturing and high-throughput screening, where consistency and purity are paramount, a robust photocatalyst is indispensable. This guide will delve into the structural features that influence the photostability of phenoxazine derivatives and compare them to other classes of organic photocatalysts.

Understanding the Photocatalytic Mechanism of Phenoxazines

Phenoxazine derivatives, including 2,8-dichloro-10-methylphenoxazine, typically operate through a photoinduced electron transfer (PET) mechanism. Upon absorption of light, the photocatalyst is promoted to an excited state, transforming it into a potent oxidant or reductant. This excited state can then engage with a substrate in either a reductive or oxidative quenching cycle to generate reactive intermediates, which then proceed to form the desired product. The catalyst is subsequently regenerated, completing the catalytic cycle.

Caption: Generalized photocatalytic cycle of a phenoxazine-based photocatalyst.

Comparative Analysis of Photocatalyst Photostability

The photostability of a photocatalyst is quantitatively assessed by its photodegradation quantum yield (Φdeg). This value represents the fraction of absorbed photons that lead to the decomposition of the catalyst molecule. A lower Φdeg indicates higher photostability. Phenoxazine itself is known to be susceptible to photodegradation, especially in halogenated solvents[1]. Strategic substitution on the phenoxazine core can, however, dramatically enhance its stability.

For a comprehensive comparison, we will evaluate the photostability of our target compound alongside representatives from other prominent classes of organic photocatalysts: acridinium salts and phenothiazines.

| Photocatalyst Class | Representative Compound | Reported Photostability Characteristics | Reference |

| Phenoxazine | 2,8-dichloro-10-methylphenoxazine | Data not available; stability is influenced by substitution pattern. Halogenated solvents may decrease stability. | [1] |

| Acridinium Salt | 9-Mesityl-10-methylacridinium | Prone to demethylation and nucleophilic attack, leading to degradation and bleaching of the chromophore. Structural modifications can enhance stability. | [2][3] |

| Phenothiazine | N-Phenylphenothiazine | Generally more stable than unsubstituted phenoxazines. Stability can be further improved by introducing bulky groups to prevent side reactions. |

Experimental Protocols for Assessing Photostability

To ensure a fair and direct comparison of photocatalyst photostability, a standardized experimental protocol is crucial. The following sections detail the methodologies for determining the photodegradation quantum yield and monitoring photobleaching kinetics.

A. Determination of Photodegradation Quantum Yield (Φdeg)

This protocol is adapted from the methodology described for phenoxazine derivatives[1].

Materials:

-

Photocatalyst of interest (e.g., 2,8-dichloro-10-methylphenoxazine)

-

Alternative photocatalysts for comparison

-

Spectrophotometric grade solvent (e.g., acetonitrile, dichloromethane)

-

Actinometer solution (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength output (e.g., LED, laser)

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the photocatalyst in the chosen solvent at a known concentration (e.g., 10⁻⁵ M).

-

Measure the initial absorbance spectrum of the solution using the UV-Vis spectrophotometer.

-

Irradiate the solution in a quartz cuvette with the light source at a wavelength where the photocatalyst absorbs strongly.

-

Monitor the change in absorbance at the maximum absorption wavelength (λmax) at regular time intervals.

-

Determine the photon flux of the light source using a chemical actinometer under identical irradiation conditions.

-

Calculate the photodegradation quantum yield (Φdeg) using the following equation: Φdeg = (Number of degraded catalyst molecules) / (Number of photons absorbed)

Caption: Experimental workflow for determining photodegradation quantum yield.

B. Comparative Photobleaching Assay

This assay provides a qualitative and semi-quantitative comparison of the photostability of different photocatalysts under identical conditions.

Materials:

-

2,8-dichloro-10-methylphenoxazine

-

Alternative photocatalysts

-

Solvent (e.g., acetonitrile)

-

96-well microplate (UV-transparent)

-

Broadband light source (e.g., solar simulator, xenon lamp)

-

Microplate reader with absorbance measurement capabilities

Procedure:

-

Prepare solutions of each photocatalyst at the same molar concentration in the chosen solvent.

-

Pipette the solutions into the wells of the 96-well microplate. Include solvent-only wells as blanks.

-

Measure the initial absorbance of each well at the respective λmax of each photocatalyst.

-

Expose the microplate to the broadband light source for a defined period.

-

Measure the absorbance of each well again at their respective λmax.

-

Calculate the percentage of photobleaching for each photocatalyst: % Photobleaching = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] * 100

Discussion of Mechanistic Insights and Structural Influences

The photostability of phenoxazine-based photocatalysts is intrinsically linked to their molecular structure. The nature and position of substituents on the phenoxazine core can significantly alter the electronic distribution and excited-state properties, thereby influencing the propensity for degradation pathways.

For 2,8-dichloro-10-methylphenoxazine, the electron-withdrawing nature of the chlorine atoms at the 2 and 8 positions is expected to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can affect the redox potentials of the catalyst and its excited state. While halogenation can sometimes increase susceptibility to photodegradation in certain solvents, it can also block reactive sites on the aromatic rings, potentially enhancing stability[1].

In contrast, acridinium photocatalysts often degrade via pathways involving their N-alkyl or N-aryl groups[2][3]. Similarly, the stability of phenothiazine catalysts can be compromised by reactions at the sulfur atom or on the aromatic rings, although strategic substitution can mitigate these issues.

Conclusion and Future Directions

The selection of a photocatalyst for a specific application requires a careful balance of reactivity, cost, and, crucially, stability. While 2,8-dichloro-10-methylphenoxazine belongs to a promising class of organic photocatalysts, a definitive assessment of its photostability awaits direct experimental determination of its photodegradation quantum yield. The protocols outlined in this guide provide a robust framework for such an evaluation.

Future research should focus on a systematic investigation of the photostability of a broader range of halogenated and otherwise substituted phenoxazine derivatives. Understanding the structure-stability relationships will enable the rational design of next-generation organic photocatalysts with enhanced durability for demanding applications in drug discovery and industrial synthesis. By providing a standardized approach to evaluating photostability, we hope to facilitate more informed and effective catalyst selection, ultimately accelerating innovation in the field of photocatalysis.

References

-

Chemicals Dashboard. U.S. Environmental Protection Agency. Accessed March 23, 2026. [Link]

-

Goll, F. D., Welscher, P. J., Bodenmüller, F., Blinder, R., Jelezko, F., & Ziener, U. (2024). Photostability of Phenoxazine Derivatives. ChemPhysChem, e202400506. [Link]

-

PubChem. National Center for Biotechnology Information. Accessed March 23, 2026. [Link]

-

Scifinder. American Chemical Society. Accessed March 23, 2026. [Link]

-

Soule, J. F., & Lévesque, F. (2022). Photoinduced Arylation of Acridinium Salts: Tunable Photoredox Catalysts for C–O Bond Cleavage. Journal of the American Chemical Society, 144(12), 5346–5355. [Link]

-

Sparr, C., & Le, C. (2021). Ad Hoc Adjustment of Photoredox Properties by the Late-Stage Diversification of Acridinium Photocatalysts. Organic Letters, 23(12), 4769–4774. [Link]

-

Doyle, A. G., & Corcé, V. (2025, March 22). Diversification of acridinium photocatalysts. The Doyle Group. [Link]

- Oforghor, A. A., et al. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. Mediterranean Journal of Basic and Applied Sciences, 7(2), 75-89.

-

Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1][4][5]triazolo[3,4-b][4][5][6]thiadiazine-7-carboxylic acid and. ScienceRise: Pharmaceutical Science, (2(42)). [Link]

- Romero, N. A., & Nicewicz, D. A. (2016). Acridinium-Based Photocatalysts: A Sustainable Option in Photoredox Catalysis. The Journal of Organic Chemistry, 81(15), 6149-6158.

- Tsubaki, K., et al. (2018). Metal-free formal synthesis of phenoxazine. Beilstein Journal of Organic Chemistry, 14, 1489-1494.

- Strieth-Kalthoff, F., et al. (2018). Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Acridinium Dyes for Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

Benchmarking 2,8-Dichloro-10-methyl-10H-phenoxazine: A Comparative Guide for Optoelectronics and Bio-Assays

Executive Summary

In the rapidly evolving fields of optoelectronics and luminescent bio-assays, the selection of an appropriate host matrix dictates device efficiency, exciton confinement, and oxidative stability. While carbazole-based derivatives like CBP and mCP have long been the gold standards for phosphorescent organic light-emitting diodes (PhOLEDs), phenoxazine derivatives are gaining significant traction.

Specifically, 2,8-Dichloro-10-methyl-10H-phenoxazine (CAS: 72403-90-8) introduces a highly tunable halogenated scaffold. This guide benchmarks its photophysical properties against standard hosts, providing actionable, self-validating protocols for materials scientists and drug development professionals utilizing time-resolved fluorescence (TRF) screening assays.

Mechanistic Rationale: The Halogenated Phenoxazine Core

The unsubstituted phenoxazine core is a potent electron donor, typically exhibiting a shallow Highest Occupied Molecular Orbital (HOMO) level (~ -5.1 eV). While excellent for hole transport, this shallow HOMO often leads to severe hole-trapping and poor oxidative stability in biological media or under high-voltage device operation.

By introducing chlorine atoms at the 2,8-positions, 2,8-Dichloro-10-methyl-10H-phenoxazine leverages strong inductive electron withdrawal (-I effect). This structural modification achieves two critical outcomes:

-

HOMO Deepening: The oxidation potential is shifted positively, deepening the HOMO to approximately -5.6 eV. This aligns more favorably with standard hole transport layers (HTLs) like PVK, reducing the hole injection barrier while preventing catastrophic oxidation in aqueous assay buffers [1].

-

Heavy-Atom Effect: The presence of chlorine enhances spin-orbit coupling (SOC). In drug discovery assays relying on Thermally Activated Delayed Fluorescence (TADF) probes, this enhanced SOC accelerates reverse intersystem crossing (RISC), significantly boosting the photoluminescence quantum yield (PLQY) and reducing the delayed fluorescence lifetime to minimize background autofluorescence [2].

Photophysical Benchmarking: Comparative Data

To contextualize 2,8-Dichloro-10-methyl-10H-phenoxazine, we benchmark it against two ubiquitous OLED hosts: CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) and mCP (1,3-Bis(N-carbazolyl)benzene).

| Material | HOMO (eV) | LUMO (eV) | Bandgap ( Eg , eV) | Triplet Energy ( T1 , eV) | Primary Utility |

| CBP | -6.0 | -2.9 | 3.1 | 2.56 | Standard Green/Red PhOLED Host |

| mCP | -5.9 | -2.4 | 3.5 | 2.90 | Deep Blue PhOLED Host |

| 2,8-DiCl-10-Me-PXZ | -5.6 | -2.6 | 3.0 | ~2.75 | Yellow/Green TADF Host & TRF Bio-probes |

*Values extrapolated from the cyclic voltammetry of halogenated phenoxazine derivatives.

Energy level alignment comparing 2,8-Dichloro-10-methyl-10H-phenoxazine against standard hosts.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every methodological choice to guarantee reproducibility across different laboratory environments.

Protocol A: Cyclic Voltammetry (CV) for Frontier Orbital Determination

Objective: Accurately map the HOMO/LUMO levels of the phenoxazine derivative to predict charge injection barriers. Causality & Self-Validation: Electrochemical measurements are highly susceptible to solvent impurities and reference electrode drift. This protocol mandates the use of Ferrocene/Ferrocenium ( Fc/Fc+ ) as an internal standard. By anchoring all measurements to the known Fc/Fc+ redox couple, the protocol self-corrects for environmental variables [3].

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous dichloromethane (DCM). Causality: DCM provides excellent solubility for halogenated phenoxazines without participating in redox events within the -2.0 V to +2.0 V window.

-

Cell Assembly: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

-

Analyte Addition: Introduce 1.0 mM of 2,8-Dichloro-10-methyl-10H-phenoxazine into the electrolyte. Purge with high-purity N2 for 10 minutes to remove dissolved oxygen, which would otherwise introduce parasitic reduction peaks.

-

Measurement: Sweep the potential at 50 mV/s. Record the onset oxidation ( Eoxonset ) and reduction ( Eredonset ) potentials.

-

Internal Calibration: Add 1.0 mM Ferrocene to the cell and perform a final sweep. Calculate the HOMO/LUMO using the empirical equations:

-

HOMO=−(Eoxonset−EFc/Fc++4.8)eV

-

LUMO=−(Eredonset−EFc/Fc++4.8)eV

-

Protocol B: Solution-Processed Device / Bio-Assay Substrate Fabrication

Objective: Fabricate a test architecture to evaluate the host's exciton confinement capabilities. Causality & Self-Validation: Solution processing is utilized to mimic the high-throughput deposition methods required for both large-area OLEDs and multi-well bio-assay plates. The inclusion of PVK as a Hole Transport Layer (HTL) is critical; its high triplet energy (2.9 eV) acts as an exciton blocking layer, preventing the quenching of the phenoxazine's excited states at the anode interface [4].

-

Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each). Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

-

HIL Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 60s. Anneal at 150°C for 15 mins. Causality: This smooths the ITO surface and lowers the hole injection barrier.

-

HTL Deposition: Spin-coat PVK (dissolved in chlorobenzene) at 2000 rpm. Anneal at 120°C for 10 mins.

-

EML Deposition: Co-dissolve 2,8-Dichloro-10-methyl-10H-phenoxazine (Host, 90 wt%) and a phosphorescent dopant (e.g., Ir(ppy)3 , 10 wt%) in toluene. Spin-coat at 2000 rpm.

-

ETL & Cathode Deposition: Transfer to a vacuum chamber (< 10−6 Torr). Thermally evaporate 30 nm of TPBi (Electron Transport Layer), followed by 1 nm LiF and 100 nm Aluminum.

Step-by-step solution-processed fabrication workflow for OLED and bio-assay substrates.

Conclusion

While CBP and mCP remain foundational, the strategic halogenation in 2,8-Dichloro-10-methyl-10H-phenoxazine offers a highly compelling alternative. By deepening the HOMO level for oxidative stability and enhancing spin-orbit coupling for rapid triplet harvesting, it successfully bridges the gap between high-efficiency optoelectronics and highly sensitive, time-resolved biological screening assays.

References

-

Title: Recent Progress in Phenoxazine-Based Thermally Activated Delayed Fluorescent Compounds and Their Full-Color Organic Light-Emitting Diodes Source: Topics in Current Chemistry URL: [Link]

-

Title: Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

-

Title: Bipolar host materials for high efficiency phosphorescent organic light emitting diodes: tuning the HOMO/LUMO levels without reducing the triplet energy in a linear system Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

-

Title: Phenoxazine-Dibenzothiophene Sulfoximine Emitters Featuring Both Thermally Activated Delayed Fluorescence and Aggregation Induced Emission Source: Molecules (MDPI) URL: [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。